molecular formula C8H10N6O B6227348 3-(5-amino-3-methyl-1H-pyrazol-1-yl)-6-methyl-4,5-dihydro-1,2,4-triazin-5-one CAS No. 62239-69-4

3-(5-amino-3-methyl-1H-pyrazol-1-yl)-6-methyl-4,5-dihydro-1,2,4-triazin-5-one

Cat. No. B6227348
CAS RN: 62239-69-4
M. Wt: 206.2
InChI Key:
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Description

3-(5-amino-3-methyl-1H-pyrazol-1-yl)-6-methyl-4,5-dihydro-1,2,4-triazin-5-one, commonly referred to as Methylazoxymethanol acetate (MAM), is a synthetic compound with potential applications in scientific research. It is a derivative of pyrazolone, a heterocyclic organic compound, and is used in the laboratory to study the effects of DNA methylation and epigenetics. MAM has been studied extensively in both in vitro and in vivo experiments, and has been used in a variety of research applications, including studies of gene expression and cell differentiation.

Scientific Research Applications

3-(5-amino-3-methyl-1H-pyrazol-1-yl)-6-methyl-4,5-dihydro-1,2,4-triazin-5-one has been used extensively in scientific research, particularly in the study of epigenetics and gene expression. It has been used to study the effects of DNA methylation on gene expression, as well as to study the effects of epigenetic modifications on cell differentiation. 3-(5-amino-3-methyl-1H-pyrazol-1-yl)-6-methyl-4,5-dihydro-1,2,4-triazin-5-one has also been used to study the effects of environmental stressors, such as exposure to toxins, on gene expression. Additionally, 3-(5-amino-3-methyl-1H-pyrazol-1-yl)-6-methyl-4,5-dihydro-1,2,4-triazin-5-one has been used to study the effects of aging on gene expression and epigenetic modifications.

Mechanism of Action

3-(5-amino-3-methyl-1H-pyrazol-1-yl)-6-methyl-4,5-dihydro-1,2,4-triazin-5-one is believed to act by inhibiting the enzyme DNA methyltransferase (DNMT). DNMT is responsible for the addition of methyl groups to DNA, which can lead to epigenetic modifications and changes in gene expression. By inhibiting DNMT, 3-(5-amino-3-methyl-1H-pyrazol-1-yl)-6-methyl-4,5-dihydro-1,2,4-triazin-5-one can prevent the addition of methyl groups to DNA and thus prevent epigenetic modifications.
Biochemical and Physiological Effects
3-(5-amino-3-methyl-1H-pyrazol-1-yl)-6-methyl-4,5-dihydro-1,2,4-triazin-5-one has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of DNMT, leading to changes in gene expression. Additionally, 3-(5-amino-3-methyl-1H-pyrazol-1-yl)-6-methyl-4,5-dihydro-1,2,4-triazin-5-one has been shown to induce apoptosis, or programmed cell death, in certain cells. It has also been shown to inhibit the proliferation of certain cell types, such as cancer cells.

Advantages and Limitations for Lab Experiments

3-(5-amino-3-methyl-1H-pyrazol-1-yl)-6-methyl-4,5-dihydro-1,2,4-triazin-5-one has a number of advantages for use in laboratory experiments. It is a synthetic compound, so it is easy to obtain and use in experiments. Additionally, it is relatively stable and can be stored for long periods of time. However, 3-(5-amino-3-methyl-1H-pyrazol-1-yl)-6-methyl-4,5-dihydro-1,2,4-triazin-5-one can be toxic to certain cell types, so experiments must be carefully designed to ensure that the compound is not toxic to the cells being studied.

Future Directions

3-(5-amino-3-methyl-1H-pyrazol-1-yl)-6-methyl-4,5-dihydro-1,2,4-triazin-5-one has a number of potential future applications in scientific research. For example, it could be used to study the effects of epigenetic modifications on aging, as well as the effects of aging on gene expression. Additionally, 3-(5-amino-3-methyl-1H-pyrazol-1-yl)-6-methyl-4,5-dihydro-1,2,4-triazin-5-one could be used to study the effects of environmental stressors on gene expression, as well as the effects of epigenetic modifications on cell differentiation. Finally, 3-(5-amino-3-methyl-1H-pyrazol-1-yl)-6-methyl-4,5-dihydro-1,2,4-triazin-5-one could be used to study the effects of DNA methylation on gene expression in different organisms, such as plants and animals.

Synthesis Methods

3-(5-amino-3-methyl-1H-pyrazol-1-yl)-6-methyl-4,5-dihydro-1,2,4-triazin-5-one can be synthesized from a variety of starting materials, including 5-amino-3-methyl-1H-pyrazol-1-yl acetic acid, 6-methyl-4,5-dihydro-1,2,4-triazin-5-one, and acetic anhydride. The synthesis of 3-(5-amino-3-methyl-1H-pyrazol-1-yl)-6-methyl-4,5-dihydro-1,2,4-triazin-5-one is typically carried out in two steps. In the first step, the pyrazolone is reacted with acetic anhydride in the presence of a base, such as sodium acetate, to form a methyl ester. In the second step, the methyl ester is reacted with 6-methyl-4,5-dihydro-1,2,4-triazin-5-one in the presence of a base, such as sodium hydroxide, to form 3-(5-amino-3-methyl-1H-pyrazol-1-yl)-6-methyl-4,5-dihydro-1,2,4-triazin-5-one.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(5-amino-3-methyl-1H-pyrazol-1-yl)-6-methyl-4,5-dihydro-1,2,4-triazin-5-one' involves the reaction of 3-methyl-1H-pyrazole-5-carboxylic acid with thionyl chloride to form 3-methyl-1H-pyrazole-5-carbonyl chloride. This intermediate is then reacted with 1-amino-1,2,4-triazole to form 3-(5-amino-3-methyl-1H-pyrazol-1-yl)-1,2,4-triazole. Finally, this compound is reacted with methyl isocyanate to form the target compound.", "Starting Materials": [ "3-methyl-1H-pyrazole-5-carboxylic acid", "thionyl chloride", "1-amino-1,2,4-triazole", "methyl isocyanate" ], "Reaction": [ "Step 1: React 3-methyl-1H-pyrazole-5-carboxylic acid with thionyl chloride to form 3-methyl-1H-pyrazole-5-carbonyl chloride.", "Step 2: React 3-methyl-1H-pyrazole-5-carbonyl chloride with 1-amino-1,2,4-triazole to form 3-(5-amino-3-methyl-1H-pyrazol-1-yl)-1,2,4-triazole.", "Step 3: React 3-(5-amino-3-methyl-1H-pyrazol-1-yl)-1,2,4-triazole with methyl isocyanate to form the target compound, 3-(5-amino-3-methyl-1H-pyrazol-1-yl)-6-methyl-4,5-dihydro-1,2,4-triazin-5-one." ] }

CAS RN

62239-69-4

Product Name

3-(5-amino-3-methyl-1H-pyrazol-1-yl)-6-methyl-4,5-dihydro-1,2,4-triazin-5-one

Molecular Formula

C8H10N6O

Molecular Weight

206.2

Purity

95

Origin of Product

United States

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